

Physicochemical Properties of 3-bromo-1H-indole-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-bromo-1H-indole-2-carbaldehyde

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Introduction

3-bromo-1H-indole-2-carbaldehyde is a halogenated indole derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom and a carbaldehyde group at the 3- and 2-positions, respectively, offers unique opportunities for further functionalization and molecular exploration. This technical guide provides a comprehensive overview of the known physicochemical properties of **3-bromo-1H-indole-2-carbaldehyde**, along with insights into its synthesis and potential biological significance.

Core Physicochemical Properties

A summary of the key physicochemical properties of **3-bromo-1H-indole-2-carbaldehyde** is presented below. It is important to note that while some properties have been computationally predicted, experimental data for certain parameters remain limited in publicly accessible literature.

Property	Value	Source
Molecular Formula	C ₉ H ₆ BrNO	PubChem[1]
Molecular Weight	224.05 g/mol	PubChem[1]
IUPAC Name	3-bromo-1H-indole-2-carbaldehyde	PubChem[1]
CAS Number	906440-21-9	Smolecule[2]
Canonical SMILES	<chem>C1=CC=C2C(=C1)C(=C(N2)C=O)Br</chem>	PubChem[1]
InChI Key	BJYNPOMFNPCHZ-UHFFFAOYSA-N	PubChem[1]
Calculated XLogP3	2.5	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Solubility	Not available	Smolecule[2]
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	

Spectroscopic Data

Detailed experimental spectroscopic data for **3-bromo-1H-indole-2-carbaldehyde** is not readily available in the searched literature. However, based on the known structure, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton (likely a singlet in the range of 9-10 ppm), the N-H proton of the indole ring (a broad singlet), and distinct signals for the aromatic protons on the benzene ring. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the bromine and carbaldehyde substituents.
- ^{13}C NMR: The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-200 ppm). Signals for the carbon atoms of the indole ring, including the carbon bearing the bromine atom, would also be present at distinct chemical shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for:

- N-H stretching of the indole ring (around $3300\text{-}3400\text{ cm}^{-1}$).
- C=O stretching of the aldehyde group (around $1670\text{-}1700\text{ cm}^{-1}$).
- C-H stretching of the aromatic ring (around $3000\text{-}3100\text{ cm}^{-1}$).
- C=C stretching of the aromatic and indole rings (in the region of $1400\text{-}1600\text{ cm}^{-1}$).
- C-Br stretching (typically in the lower frequency region of the spectrum).

Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M^+) and an $\text{M}+2$ peak of nearly equal intensity, which is characteristic of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the formyl group (CHO), the bromine atom, and other characteristic fragmentations of the indole ring.

Experimental Protocols

Synthesis of 3-bromo-1H-indole-2-carbaldehyde

A common method for the synthesis of **3-bromo-1H-indole-2-carbaldehyde** is the Vilsmeier-Haack formylation of 3-bromoindole. One source reports a yield of 65% for this reaction.^[2]

Reaction: Vilsmeier-Haack formylation of 3-bromoindole.

Reagents:

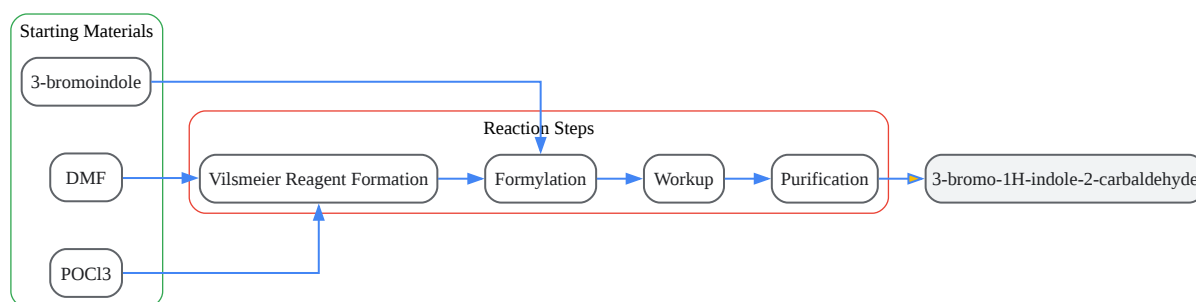
- 3-bromoindole
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- A suitable base for workup (e.g., sodium hydroxide or sodium carbonate solution)
- Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

General Procedure:

- In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath.
- Slowly add phosphorus oxychloride (POCl_3) to the cooled DMF with stirring to form the Vilsmeier reagent.
- Dissolve 3-bromoindole in a suitable solvent and add it dropwise to the freshly prepared Vilsmeier reagent, maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete reaction.
- Quench the reaction by carefully adding it to ice-water.
- Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide or sodium carbonate solution) until it is alkaline.
- Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

- Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure **3-bromo-1H-indole-2-carbaldehyde**.

Visualization of the Synthetic Workflow:



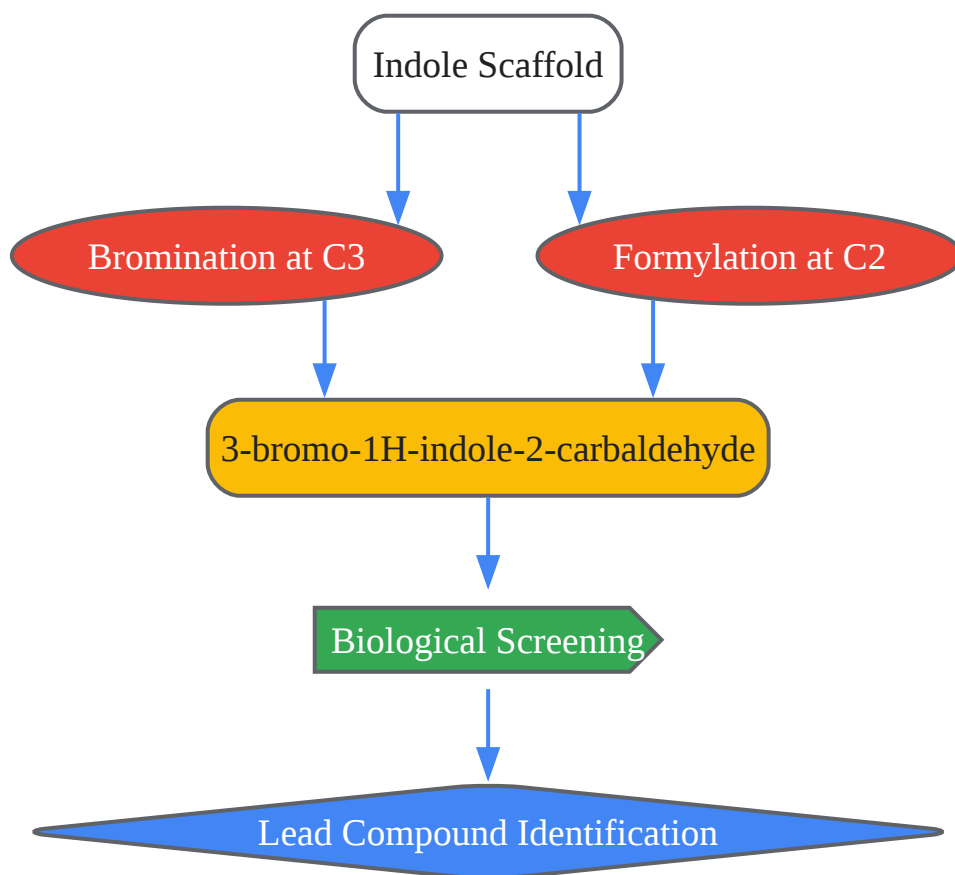
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Caption: Synthetic workflow for **3-bromo-1H-indole-2-carbaldehyde**.

Biological Activity and Signaling Pathways

While specific studies detailing the interaction of **3-bromo-1H-indole-2-carbaldehyde** with particular signaling pathways are not available in the reviewed literature, the broader class of indole derivatives is known to exhibit a wide range of biological activities. These activities include antiviral, anti-inflammatory, anticancer, and antimicrobial effects.[2] The presence of the bromine atom can significantly influence the biological activity of the indole scaffold through electronic and steric effects.

Potential logical relationship for drug discovery:



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Caption: Drug discovery logical workflow.

Conclusion

3-bromo-1H-indole-2-carbaldehyde is a valuable synthetic intermediate with significant potential in medicinal chemistry. While a complete experimental characterization of all its physicochemical properties is not yet publicly available, this guide provides a summary of the current knowledge. Further research to determine its precise physical constants, detailed spectroscopic data, and to explore its biological activity in specific signaling pathways is warranted and will undoubtedly contribute to the development of new therapeutic agents.

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References

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